molecular formula C15H14O B12091309 4-(2,3-Dimethylphenyl)benzaldehyde CAS No. 726136-63-6

4-(2,3-Dimethylphenyl)benzaldehyde

Cat. No.: B12091309
CAS No.: 726136-63-6
M. Wt: 210.27 g/mol
InChI Key: YEYBHBZBJXFESX-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a benzaldehyde group substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylphenyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3-dimethylbenzene (o-xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 4-(2,3-dimethylphenyl)benzoic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to the corresponding alcohol, 4-(2,3-dimethylphenyl)benzyl alcohol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.

Major Products:

    Oxidation: 4-(2,3-Dimethylphenyl)benzoic acid.

    Reduction: 4-(2,3-Dimethylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2,3-Dimethylphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the field of anti-inflammatory and antimicrobial drugs.

    Industry: It is used in the production of specialty chemicals, dyes, and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism by which 4-(2,3-Dimethylphenyl)benzaldehyde exerts its effects depends on the specific reactions it undergoes In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the 2,3-dimethyl substitution.

    4-(2,4-Dimethylphenyl)benzaldehyde: Similar structure but with different methyl group positions.

    4-(3,4-Dimethylphenyl)benzaldehyde: Another isomer with methyl groups at different positions.

Uniqueness: 4-(2,3-Dimethylphenyl)benzaldehyde is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different physical and chemical properties compared to its analogs, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

726136-63-6

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-(2,3-dimethylphenyl)benzaldehyde

InChI

InChI=1S/C15H14O/c1-11-4-3-5-15(12(11)2)14-8-6-13(10-16)7-9-14/h3-10H,1-2H3

InChI Key

YEYBHBZBJXFESX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C=O)C

Origin of Product

United States

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